4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol
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Overview
Description
4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol: is an organic compound characterized by the presence of a fluorine atom, hydroxyl groups, and a formyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-hydroxyacetophenone.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the formylation process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
Chemistry: 4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry: In the materials science field, it can be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The hydroxyl and formyl groups play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
- 4-Fluoro-2-hydroxyacetophenone
- 4-Fluoro-2-hydroxyphenylboronic acid
- 4-Fluoro-2-hydroxychalcones
Uniqueness: 4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol is unique due to the presence of both hydroxyl and formyl groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
5-(4-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-2-3-11(13(17)6-10)8-1-4-12(16)9(5-8)7-15/h1-7,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGVUZGFODRTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685106 |
Source
|
Record name | 4'-Fluoro-2',4-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-70-0 |
Source
|
Record name | 4'-Fluoro-2',4-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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